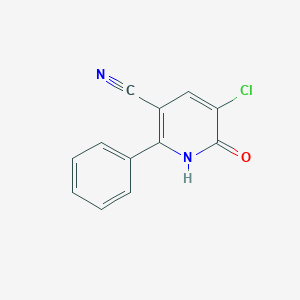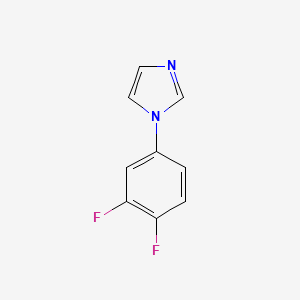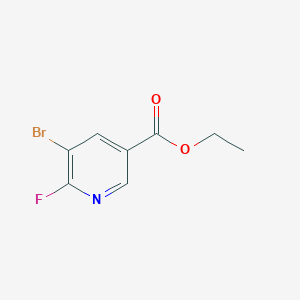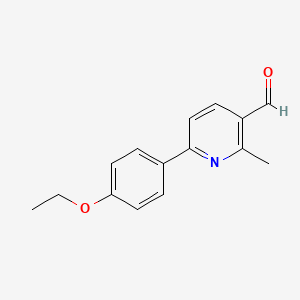![molecular formula C17H21NO3 B12997864 Methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B12997864.png)
Methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate: is a bicyclic compound that belongs to the class of azabicyclo nonanes. This compound is characterized by its unique structural framework, which includes a bicyclic ring system with nitrogen and oxygen atoms. The presence of these heteroatoms imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate typically involves Michael reactions of methyl 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of methanol as a solvent and triethylamine as a base. The reaction proceeds through the formation of 6- and 6,8-substituted derivatives .
Industrial Production Methods: the ease of preparation from accessible and inexpensive starting materials, such as methyl acrylate and benzylamine, suggests that scalable synthetic routes could be developed for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate undergoes various chemical reactions, including:
Reduction: Catalytic hydrogenation over Raney nickel to produce amines.
Substitution: Reactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and thiophosgene.
Common Reagents and Conditions:
Oxidation: ABNO and copper catalysts.
Reduction: Raney nickel.
Substitution: Acetyl chloride, chloroacetyl chloride, maleic anhydride, succinic anhydride, thiophosgene.
Major Products:
Oxidation: Corresponding carbonyl compounds.
Reduction: 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines.
Substitution: Amides, Schiff bases, isothiocyanates.
Scientific Research Applications
Methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to engage in various chemical reactions, influencing its biological activity. For example, its oxidation by ABNO and copper catalysts leads to the formation of carbonyl compounds, which can further participate in biochemical pathways .
Comparison with Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A nitroxyl radical used in catalytic oxidation reactions.
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oximes: Undergo catalytic hydrogenation to produce amines.
Uniqueness: Methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen atoms in its bicyclic framework. This structural complexity imparts distinct reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H21NO3 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate |
InChI |
InChI=1S/C17H21NO3/c1-21-16(20)17-9-5-8-14(15(17)19)11-18(12-17)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3 |
InChI Key |
NPZUBULDVGCQPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCCC(C1=O)CN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyano-3-{3-ethoxy-4-[(4-methoxy-phenylcarbamoyl)-methoxy]-phenyl}-acrylic acid ethyl ester](/img/structure/B12997790.png)
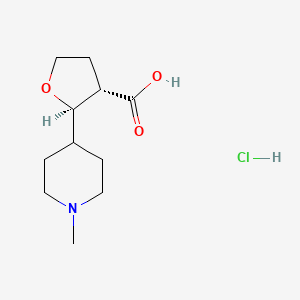
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonic acid](/img/structure/B12997823.png)
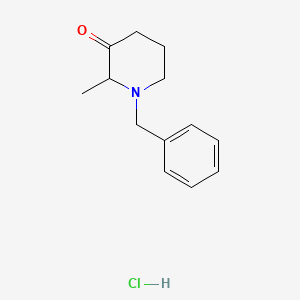
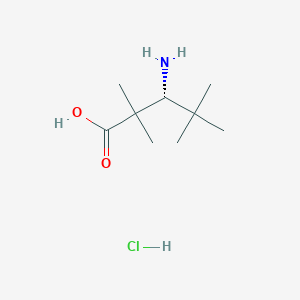

![N-[2-(methylamino)ethyl]benzamide](/img/structure/B12997838.png)
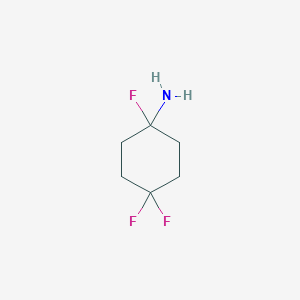
![7-Bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B12997851.png)

